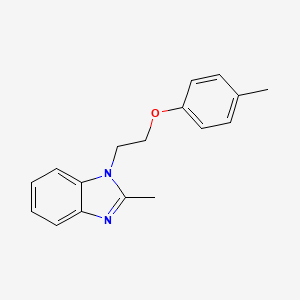

2-Methyl-1-(2-p-tolyloxy-ethyl)-1H-benzoimidazol

Übersicht

Beschreibung

2-Methyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole is a synthetic organic compound belonging to the benzimidazole family. This compound is characterized by its unique structure, which includes a benzimidazole core substituted with a methyl group and a 2-p-tolyloxy-ethyl side chain. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Antimicrobial Activity

Benzimidazole derivatives, including 2-Methyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole, have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant antibacterial and antifungal activities. For instance, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics such as ampicillin and ciprofloxacin .

2. Antiviral Properties

Recent studies have highlighted the antiviral potential of benzimidazole derivatives against various viruses, including Herpes Simplex Virus and enteroviruses. For example, certain benzimidazole compounds demonstrated potent inhibition of viral replication, suggesting their potential as antiviral agents .

3. Anti-inflammatory Effects

Benzimidazole derivatives have also been investigated for their anti-inflammatory properties. Compounds similar to 2-Methyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole showed promising results in reducing inflammation in animal models, indicating potential therapeutic applications in treating inflammatory diseases .

4. Anticancer Activity

The anticancer properties of benzimidazole derivatives are well-documented. Research has indicated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation .

Material Science Applications

1. Photoluminescent Materials

In material science, benzimidazole derivatives are being explored for their photoluminescent properties. Compounds like 2-Methyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole can be incorporated into organic light-emitting diodes (OLEDs) due to their ability to emit light upon excitation. This application has implications for the development of efficient lighting and display technologies .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Kathrotiya et al. (2013) | Antimicrobial Activity | Synthesized various benzimidazole derivatives; some showed MIC values as low as 12.5 µg/ml against S. typhi |

| Desai et al. (2014) | Antiviral Activity | Evaluated a series of benzimidazole compounds; some exhibited IC50 values lower than standard antiviral agents |

| Mathew et al. (2013) | Anti-inflammatory Effects | Reported significant reduction in edema in animal models compared to standard drugs |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole typically involves the following steps:

Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate.

Attachment of the 2-p-tolyloxy-ethyl Side Chain: The 2-p-tolyloxy-ethyl side chain can be introduced through an etherification reaction. This involves the reaction of the benzimidazole derivative with 2-p-tolyloxy-ethyl chloride in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of 2-Methyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-p-tolyloxy-ethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Benzimidazole N-oxides.

Reduction: Reduced benzimidazole derivatives.

Substitution: Substituted benzimidazole derivatives with various functional groups.

Wirkmechanismus

The mechanism of action of 2-Methyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of essential biological processes. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Methyl-1H-benzoimidazole: Lacks the 2-p-tolyloxy-ethyl side chain, resulting in different biological activities.

1-(2-p-Tolyloxy-ethyl)-1H-benzoimidazole: Lacks the methyl group, which may affect its interaction with biological targets.

2-Methyl-1-(2-ethoxy-ethyl)-1H-benzoimidazole: Has an ethoxy group instead of a p-tolyloxy group, leading to variations in chemical reactivity and biological activity.

Uniqueness

2-Methyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl group and the 2-p-tolyloxy-ethyl side chain allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Biologische Aktivität

2-Methyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole is a compound that belongs to the benzimidazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, structure-activity relationships, and relevant case studies.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives are recognized for a wide range of biological activities, including:

- Anticancer

- Antiviral

- Antibacterial

- Antifungal

- Anti-inflammatory

- Antioxidant

- Antitubercular

These compounds have been extensively studied for their therapeutic potential against various diseases due to their ability to interact with multiple biological targets .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is highly dependent on their chemical structure. The presence of specific substituents can significantly enhance or diminish their efficacy. For instance, the introduction of electron-donating groups has been shown to improve antioxidant activity, while variations in alkyl chain length can influence antibacterial properties .

Key Findings in SAR Studies

| Compound Structure | Biological Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Methyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole | Antitubercular | Low nanomolar range |

| 1-Alkyl-2-substituted phenoxymethyl benzimidazoles | Antifungal | Comparable to Fluconazole |

| 4-Methyl group substitutions | Enhanced activity against Mycobacterium tuberculosis | MIC = 0.040 μM |

These findings indicate that careful modification of the benzimidazole structure can lead to compounds with potent biological activities .

Case Studies and Research Findings

Several studies have highlighted the promising biological activity of compounds related to 2-Methyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole:

- Antimicrobial Activity : A study evaluated various benzimidazole derivatives against Gram-positive and Gram-negative bacteria. The tested compounds exhibited significant antibacterial activity, with some showing MIC values lower than standard antibiotics like gentamicin and ampicillin .

- Antitubercular Activity : Another research focused on phenoxyalkylbenzimidazoles, which demonstrated potent antitubercular activity against Mycobacterium tuberculosis with minimal cytotoxicity. The most effective compounds had MIC values in the low nanomolar range .

- Cytotoxicity Studies : In vitro studies assessed the cytotoxic effects of various benzimidazole derivatives on cancer cell lines. Compounds with specific substituents were found to inhibit cell proliferation effectively, suggesting their potential as anticancer agents .

Eigenschaften

IUPAC Name |

2-methyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c1-13-7-9-15(10-8-13)20-12-11-19-14(2)18-16-5-3-4-6-17(16)19/h3-10H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQJZMXBWFCAZTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCCN2C(=NC3=CC=CC=C32)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301322349 | |

| Record name | 2-methyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301322349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49642410 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

333769-99-6 | |

| Record name | 2-methyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301322349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.